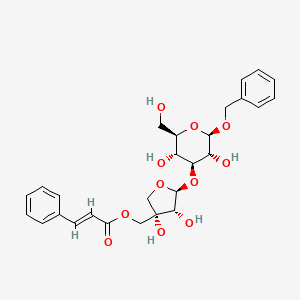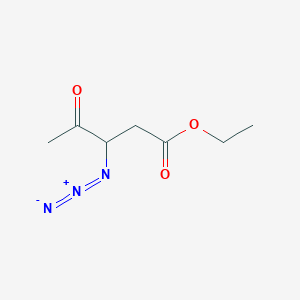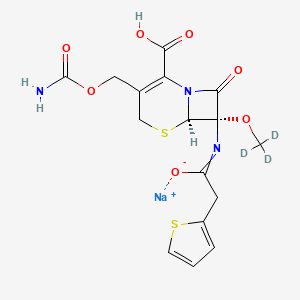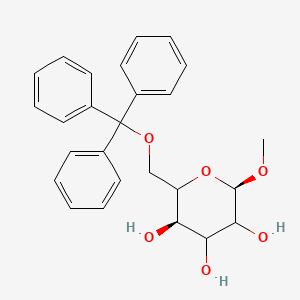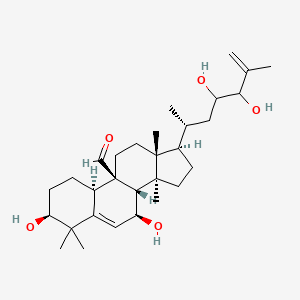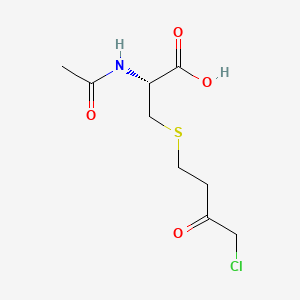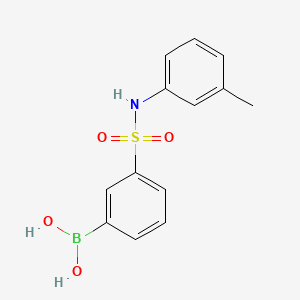
(3-(N-(m-Tolyl)sulfamoyl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(N-(m-Tolyl)sulfamoyl)phenyl)boronic acid: is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a sulfonamide group containing a m-tolyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-(N-(m-Tolyl)sulfamoyl)phenyl)boronic acid typically involves the following steps:
Formation of the Sulfonamide Intermediate: The reaction begins with the sulfonylation of m-toluidine using sulfonyl chloride to form the corresponding sulfonamide.
Borylation: The sulfonamide intermediate is then subjected to a borylation reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling. This involves the reaction of the sulfonamide intermediate with a boronic acid derivative under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation to form phenol derivatives.
Reduction: The sulfonamide group can be reduced under specific conditions to form amines.
Substitution: The boronic acid group can participate in various substitution reactions, including the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Metal hydrides such as lithium aluminum hydride.
Substitution: Palladium catalysts and bases such as potassium carbonate.
Major Products:
Oxidation: Phenol derivatives.
Reduction: Amines.
Substitution: Biaryl compounds.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in various catalytic processes.
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes due to its boronic acid group.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Industry:
Material Science: Used in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of (3-(N-(m-Tolyl)sulfamoyl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and molecular recognition.
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: Lacks the sulfonamide group, making it less versatile in certain applications.
m-Tolylboronic Acid: Similar structure but without the sulfonamide group, leading to different reactivity and applications.
Propriétés
Numéro CAS |
1449144-56-2 |
|---|---|
Formule moléculaire |
C13H14BNO4S |
Poids moléculaire |
291.1 g/mol |
Nom IUPAC |
[3-[(3-methylphenyl)sulfamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C13H14BNO4S/c1-10-4-2-6-12(8-10)15-20(18,19)13-7-3-5-11(9-13)14(16)17/h2-9,15-17H,1H3 |
Clé InChI |
JATJSZDSJXABIZ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC(=C2)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(11beta,16alpha)-21-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-11,16,17-trihydroxy-pregna-1,4-diene-3,20-dione](/img/structure/B13443512.png)
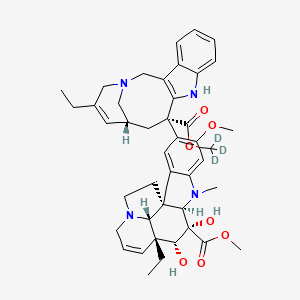
![(E)-3-phenyl-N-[2,2,2-trichloro-1-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]ethyl]prop-2-enamide](/img/structure/B13443525.png)
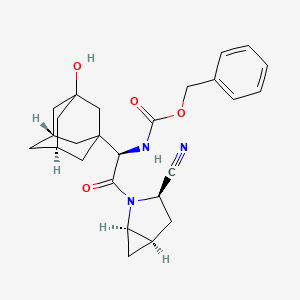
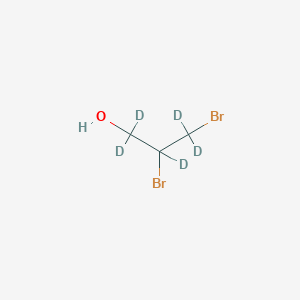
![[9-[10-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]decyl]-9-azabicyclo[3.3.1]nonan-3-yl] N-(2,5-dimethoxyphenyl)carbamate](/img/structure/B13443535.png)

